![molecular formula C14H20N2O B2994162 (1-hexyl-1H-benzimidazol-2-yl)methanol CAS No. 381693-65-8](/img/structure/B2994162.png)
(1-hexyl-1H-benzimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-hexyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C14H20N2O . It is a derivative of benzimidazole .
Molecular Structure Analysis
The molecular weight of “(1-hexyl-1H-benzimidazol-2-yl)methanol” is 232.32 g/mol . The InChI code for this compound is 1S/C14H20N2O/c1-2-3-4-7-10-16-13-9-6-5-8-12 (13)15-14 (16)11-17/h5-6,8-9,17H,2-4,7,10-11H2,1H3 .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives have been extensively studied for their potential as anticancer agents. They are known to interact with various cellular targets and can interfere with cancer cell proliferation . The structural similarity of benzimidazoles to nucleotides allows them to bind to biopolymers like DNA and RNA, disrupting vital processes within cancer cells. Some benzimidazole compounds have shown promising results in inhibiting the growth of human lung, breast, and prostate cancer cell lines .
Antimicrobial and Antiparasitic Applications
In the medical field, benzimidazole derivatives serve as a foundation for developing antimicrobial and antiparasitic drugs . Their mechanism often involves interfering with the parasites’ microtubule formation, which is crucial for their survival and reproduction. This makes benzimidazoles effective in treating infections caused by a variety of pathogens .
Agriculture: Fungicides and Pesticides
Benzimidazole compounds are commonly used in agriculture as fungicides and pesticides. They help protect crops from fungal diseases and are applied both before and after harvest to ensure crop safety . Their effectiveness in controlling a wide range of fungal pathogens makes them valuable in maintaining the health of food-producing plants and animals .
Materials Chemistry: Corrosion Inhibitors
In materials science, benzimidazole derivatives are recognized as corrosion inhibitors, particularly for metals and alloys in aggressive environments . They form a protective layer on the metal surface, significantly reducing the rate of corrosion. This property is especially beneficial in extending the life of industrial machinery and infrastructure .
Electronics: Optoelectronic Properties
Benzimidazole derivatives have been explored for their optoelectronic properties, making them suitable for applications in electronic devices . They can be used in the development of organic light-emitting diodes (OLEDs) and other electronic components due to their ability to transport charge and emit light .
Dyes and Pigments
In the field of dyes and pigments, benzimidazole derivatives are important intermediates. They contribute to the synthesis of compounds that are used in creating vibrant and stable colors for various applications, including textiles and inks . Their structural versatility allows for the development of a wide range of hues and shades .
Mechanism of Action
Target of Action
The primary targets of (1-hexyl-1H-benzimidazol-2-yl)methanol, a benzimidazole derivative, are likely to be similar to those of other benzimidazole compounds. Benzimidazoles are known to target the liver, male germ cells, blood, and the thyroid gland . They have been found to cause effects on the body weights of dogs after doses of about 8 mg/kg body weight and day and above .
Mode of Action
It is known that benzimidazoles, such as carbendazim, bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This suggests that (1-hexyl-1H-benzimidazol-2-yl)methanol may have a similar mode of action.
Biochemical Pathways
Benzimidazoles are known to interfere with the formation of fungal hyphae , suggesting that they may affect similar pathways
Result of Action
Benzimidazoles are known to have aneugenic effects, causing aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells . They are also known to have teratogenic effects in rats . These effects suggest that (1-hexyl-1H-benzimidazol-2-yl)methanol may have similar results of action.
properties
IUPAC Name |
(1-hexylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-3-4-7-10-16-13-9-6-5-8-12(13)15-14(16)11-17/h5-6,8-9,17H,2-4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNIQGFGRACROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-hexyl-1H-benzimidazol-2-yl)methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.